molecular formula C18H15BrN4O2 B2375457 (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate CAS No. 1007186-09-5

(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate

Cat. No.: B2375457
CAS No.: 1007186-09-5
M. Wt: 399.248
InChI Key: SNSDNLBRCFHEQN-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a cyanoethyl group, and a pyrazolyl group

Preparation Methods

The synthesis of (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring.

    Addition of the cyanoethyl group: This is typically done through a nucleophilic substitution reaction.

    Formation of the cyanoacrylate group: This final step involves the reaction of the intermediate compound with ethyl cyanoacetate under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Hydrolysis: The cyanoacrylate group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the cyanoethyl and pyrazolyl groups can form hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate can be compared with similar compounds such as:

    N-(4-Bromophenyl)-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide: This compound also contains a bromophenyl and a cyanoethyl group but differs in the presence of a glycinamide moiety.

    2-(4-bromophenyl)-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}acrylonitrile: This compound has a similar structure but includes a methylamino group instead of a pyrazolyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2/c1-2-25-18(24)14(11-21)10-15-12-23(9-3-8-20)22-17(15)13-4-6-16(19)7-5-13/h4-7,10,12H,2-3,9H2,1H3/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSDNLBRCFHEQN-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)Br)CCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)Br)CCC#N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.